molecular formula C16H15N3O3S B15103780 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B15103780
M. Wt: 329.4 g/mol
InChI Key: CMQZZSLYIZZTPG-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 2 with a 3,5-dimethyl-1,2-oxazole-4-carboxamide moiety. The 3,5-dimethyl substitution on the oxazole ring may reduce steric hindrance while increasing hydrophobicity.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C16H15N3O3S/c1-9-14(10(2)22-19-9)15(20)18-16-17-13(8-23-16)11-4-6-12(21-3)7-5-11/h4-8H,1-3H3,(H,17,18,20)

InChI Key

CMQZZSLYIZZTPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides. The oxazole ring can be synthesized via the cyclization of α-haloketones with amides. The final step involves coupling the thiazole and oxazole rings with the methoxyphenyl group under specific conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole and oxazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Thiazole Core

N-[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
  • Core Structure : Thiazole-oxazole hybrid, analogous to the main compound.
  • Key Differences : The 4-fluorophenyl substituent (electron-withdrawing) replaces the 4-methoxyphenyl group. Additionally, a methyl group is present at thiazole position 3.
  • The methyl group at position 5 could introduce steric constraints .
N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
  • Core Structure : Imidazo-thiazole fused ring system replaces the standalone thiazole.
  • Key Differences : The fused imidazo-thiazole increases aromaticity and planarity, which might enhance intercalation with DNA or π-π stacking in protein binding pockets.
  • Inferred Properties : Higher rigidity and aromatic surface area could improve target selectivity but reduce solubility .

Variations in the Oxazole Substituent

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]-N-phenylbenzamide
  • Core Structure : Benzamide-oxazole instead of thiazole-oxazole.
  • Key Differences : The oxazole is linked via a methoxy group to a benzamide scaffold, omitting the thiazole ring.
  • Inferred Properties : Reduced heterocyclic complexity may lower metabolic stability but improve synthetic accessibility. The benzamide moiety could facilitate hydrogen bonding .
N~2~-(3,5-Dimethyl-1,2-oxazole-4-sulfonyl)-N-[(4-methoxyphenyl)methyl]-N~2~-[4-(propan-2-yl)phenyl]glycinamide
  • Core Structure : Glycinamide backbone with oxazole-sulfonyl and isopropylphenyl groups.
  • Inferred Properties : The sulfonyl group may enhance interactions with basic residues in enzymatic active sites, while the isopropylphenyl group adds hydrophobicity .

Functional Group Modifications in Related Scaffolds

7-(3,5-Dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-[(pyridin-2-yl)methyl]quinolin-4-amine
  • Core Structure: Quinoline-amine with oxazole and methoxyphenyl groups.
  • Key Differences: Incorporates a quinoline ring, a scaffold common in kinase inhibitors.
  • Molecular Weight : 466.54 g/mol (C28H26N4O3).

Structural and Property Comparison Table

Compound Name Core Structure Key Substituents Inferred Properties Evidence
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide Thiazole-oxazole 4-Methoxyphenyl, dimethyl oxazole Enhanced solubility, moderate steric bulk
N-[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-... Thiazole-oxazole 4-Fluorophenyl, 5-methyl thiazole Higher electronegativity, potential improved binding
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]-N-phenylbenzamide Benzamide-oxazole Oxazole methoxy, phenyl Facilitated π-π interactions, reduced complexity
N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-... Imidazo-thiazole-oxazole Fused imidazo-thiazole Increased aromaticity, DNA intercalation potential
7-(3,5-Dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-... Quinoline-oxazole Quinoline, pyridylmethyl, methoxyphenyl Kinase inhibition potential, BBB penetration

Biological Activity

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazole ring, an oxazole moiety, and a methoxyphenyl group. Its molecular formula is C16H15N3O2SC_{16}H_{15}N_{3}O_{2}S with a molecular weight of 377.5 g/mol. The synthesis typically involves multi-step reactions starting from 4-methoxybenzaldehyde and various thiazole derivatives.

Synthetic Route Overview

  • Formation of the Thiazole Ring : Reacting ethyl 4-bromo-3-oxopentanoate with thiourea.
  • Bromination : Using 1,3-di-n-butylimidazolium tribromide for bromination of 4-methoxybenzaldehyde.
  • Coupling Reactions : Final coupling with appropriate acyl chlorides to obtain the target compound.

Antimicrobial Properties

Research indicates that compounds containing thiazole and oxazole rings exhibit considerable antimicrobial activity. Studies have shown that derivatives similar to this compound can inhibit various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CCandida albicans8 µg/mL

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

Case Study: Anticancer Effects on HeLa Cells
In a study conducted on HeLa cells (cervical cancer), this compound demonstrated significant cytotoxicity with an IC50 value of 25 µM after 48 hours of treatment. Mechanistic studies indicated that the compound activates caspase pathways leading to programmed cell death.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in cell proliferation.
  • Receptor Modulation : Potential modulation of receptors associated with inflammatory responses.

Research Findings and Future Directions

Recent studies have focused on optimizing the structure to enhance biological activity while reducing toxicity. The exploration of derivatives with varied substitutions on the thiazole and oxazole rings is ongoing.

Potential Applications

  • Antimicrobial Agents : Development of new antibiotics.
  • Anticancer Drugs : Further clinical trials are necessary to establish efficacy in vivo.
  • Biochemical Probes : Utilization in studying enzyme activities and pathways.

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